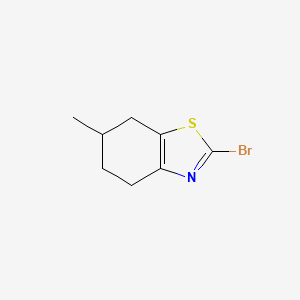

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOTBULJGEUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can lead to more consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzothiazole derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Oxidation: Hydroxylated or carbonylated benzothiazole derivatives.

Reduction: Hydrogenated benzothiazole derivatives.

Scientific Research Applications

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzothiazole moiety can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole are compared below based on substituents, reactivity, and applications:

Substituted Tetrahydrobenzothiazoles

Amino-Functionalized Analogs

Key Comparative Insights

- Reactivity : Bromine at position 2 (target compound) offers higher leaving-group ability compared to chlorine analogs, facilitating nucleophilic aromatic substitution (SNAr) reactions .

- Pharmacological Potential: Amino-substituted derivatives (e.g., 2-amino-6-phthalimido) show relevance in drug development, whereas bromo/methyl substitutions are more common in agrochemical intermediates .

- Safety Profiles : Bromo derivatives generally exhibit higher toxicity (H302, H315) compared to chloro or ester-substituted analogs, necessitating stricter handling protocols .

Biological Activity

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on the available literature.

Structural Characteristics

The molecular formula of this compound is . The compound features a benzothiazole ring system that is known for its diverse biological activities. The presence of the bromine atom and the methyl group at specific positions contributes to its reactivity and interaction with biological targets.

Synthesis Methods

Various synthetic approaches have been reported for the preparation of benzothiazole derivatives. Common methods include:

- Condensation Reactions : Utilizing thiourea and haloalkanes.

- Cyclization Reactions : Involving ortho-substituted anilines and carbon disulfide.

These methods can be tailored to introduce different substituents on the benzothiazole scaffold, enhancing biological activity.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

- Case Studies : In a study focusing on benzothiazole derivatives, compounds demonstrated significant inhibition of cancer cell lines such as A431 and A549. These findings suggest that structural modifications could lead to enhanced anticancer properties .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory effects:

- Cytokine Inhibition : Certain derivatives have been reported to lower levels of inflammatory cytokines like IL-6 and TNF-α, which are crucial in inflammatory pathways .

Research Findings

A summary of key research findings related to the biological activity of benzothiazoles is presented in the table below:

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Kamal et al. (2010) | Various benzothiazoles | Anticancer | Significant inhibition of A431 and A549 cell lines |

| Lee et al. (2011) | Benzothiazole derivatives | Anti-inflammatory | Reduced IL-6 and TNF-α levels |

| Choi et al. (2007) | Neuroprotective benzothiazoles | Neuroprotection | Scavenging of reactive oxygen species (ROS) |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole?

Answer:

A common approach involves bromination of precursor benzothiazole derivatives. For example, analogous compounds like 2-bromo-4-phenyl-1,3-thiazole are synthesized via diazotization and halogenation using CuBr and n-butyl nitrite in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane/ethyl acetate) and crystallization . Adjustments to substituents (e.g., methyl groups) may require modified starting materials, such as 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, followed by bromination under controlled conditions. Reaction monitoring via TLC and NMR is critical to confirm intermediate formation .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The bromine atom at position 2 enhances electrophilic substitution and facilitates Suzuki-Miyaura or Ullmann-type cross-coupling reactions. For instance, in 2-bromo-6-phenylimidazo-thiadiazole derivatives, bromine is readily substituted by secondary amines or aryl groups under palladium/copper catalysis . Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent polarity (e.g., THF/Et₃N mixtures) to achieve high yields. Kinetic studies using HPLC or GC-MS can track substituent displacement rates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : To confirm hydrogen environments (e.g., thiazole protons at δ 8.16 ppm in DMSO-d₆) and quaternary carbons .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretch ~550–600 cm⁻¹, C=S ~1263 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N/S ratios (e.g., C: 45.02% observed vs. 45.09% calculated) .

- X-ray Crystallography : Resolve crystal packing and π-π interactions (e.g., centroid distances of 3.815 Å) .

Advanced: How can low yields during purification be addressed?

Answer:

Low yields often arise from side reactions or poor solubility. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) for reactions and heptane/ethyl acetate gradients for chromatography .

- Recrystallization : Slow crystallization from hexane or ethanol improves crystal purity .

- Catalyst Recycling : Recover CuBr via ammonia washes to reduce metal contamination .

Advanced: What biological activities are associated with this compound, and how are they evaluated?

Answer:

Derivatives of brominated benzothiazoles exhibit:

- Anticancer Activity : Against SKRB-3 (breast), SW620 (colon), and HepG2 (liver) cancer cells via apoptosis assays (IC₅₀ values) .

- Antimicrobial Effects : Tested against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC ≤ 25 µg/mL) .

- Neurological Applications : Evaluated in Huntington’s disease models via dopamine receptor binding assays .

Mechanistic studies often employ molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinase enzymes .

Advanced: How can computational methods predict the compound’s binding affinity?

Answer:

- Docking Simulations : Use software like Schrödinger Suite or GOLD to model interactions with proteins (e.g., tubulin or DNA topoisomerases). For example, triazolo-thiadiazole derivatives show binding energies ≤ -8.5 kcal/mol in active sites .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Track stability of ligand-protein complexes over 100 ns to validate docking poses .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies may stem from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Protocols : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and MTT assay conditions .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. bromo groups) on activity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) to identify outliers .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab gloves, goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation (P210: Avoid heat/open flames) .

- Storage : In airtight containers away from moisture and light .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.